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molecular formula C15H24O2 B1196797 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol CAS No. 88-26-6

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Cat. No. B1196797
M. Wt: 236.35 g/mol
InChI Key: HNURKXXMYARGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06048995

Procedure details

A solution of 4-hydroxymethyl-2,6-di-t-butylphenol (0.5 g) in methanol (10 mL) containing 1 drop of concentrated hydrochloric acid was stirred at ambient temperature for 1 hour. Evaporation of the solvent gave the title compound, 0.5 g, 94% yield as a white crystalline solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:6]([OH:13])=[C:5]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:4]=1.[CH3:18]O>Cl>[CH3:18][O:1][CH2:2][C:3]1[CH:4]=[C:5]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:6]([OH:13])=[C:7]([C:9]([CH3:10])([CH3:11])[CH3:12])[CH:8]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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